REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][C:6](=[O:11])[CH2:5]1)[CH2:2][CH3:3].[Br:12]Br>CC(O)=O>[Br:12][CH:7]1[C:6](=[O:11])[CH2:5][CH:4]([CH2:1][CH2:2][CH3:3])[CH2:9][C:8]1=[O:10]
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1CC(CC(C1)=O)=O
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(CC(CC1=O)CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |